1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid is a compound that is structurally related to various pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the methoxybenzoyl group, are common in medicinal chemistry and are often associated with biological activity.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid often involves multi-step synthetic routes. For instance, an improved synthesis of a piperidine derivative is described, which starts from commercially available 4-amino-1-benzylpiperidine and proceeds through several steps to yield the target compound with high yield . This suggests that the synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid could also be achieved through a similar multi-step approach, possibly involving the condensation of a suitable piperidine intermediate with 4-methoxybenzoic acid.
Molecular Structure Analysis
The molecular structure of compounds containing the piperidine ring and methoxybenzoyl group has been studied using various techniques, including X-ray crystallography and theoretical calculations . These studies reveal that the piperidine ring can adopt different conformations, such as the chair or envelope conformation, which can influence the overall molecular geometry and potentially the biological activity of the compound.
Chemical Reactions Analysis
The reactivity of the piperidine ring and the methoxybenzoyl group in chemical reactions is not directly discussed in the provided papers. However, piperidine rings are known to participate in various chemical reactions, including alkylation, acylation, and coupling reactions, which could be relevant for the modification and derivatization of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, such as solubility, melting point, and crystal packing, can be influenced by the presence of functional groups and the overall molecular conformation . For example, the presence of strong dipolar groups can affect the crystal packing and intermolecular interactions in the solid state . The piperidine ring's conformation, as well as the orientation of substituents, can also impact these properties .
Scientific Research Applications
1. Synthesis Applications
1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid has been utilized in various synthesis applications. It plays a role in the synthesis of oxindoles through Palladium-catalyzed C-H functionalization, which is a significant method in medicinal chemistry synthesis (Magano et al., 2014). Additionally, its derivatives have been used in the synthesis of new pyridine derivatives with potential antimicrobial activities (Patel, Agravat, & Shaikh, 2011).
2. Antimicrobial Activity
Derivatives of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid have been studied for their antimicrobial properties. Research has found that certain pyridine derivatives synthesized using this compound demonstrate variable and modest activity against bacterial and fungal strains (Patel & Agravat, 2009).
3. Cytotoxicity Evaluation
Compounds derived from 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid have been isolated and evaluated for cytotoxicity. For instance, derivatives from Piper hispidum, including 4-hydroxy-benzoic acid derivatives, showed moderate cytotoxic activity (Friedrich et al., 2005).
4. Prokinetic Agent Derivatives
Derivatives related to Cinitapride, which is a prokinetic benzamide derivative and anti-ulcerative drug, have been synthesized using compounds related to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid. These derivatives were studied for their anti-ulcerative activity, demonstrating the compound's potential in developing gastrointestinal drugs (Srinivasulu et al., 2005).
5. Crystal Structure Analysis
The compound has also been utilized in crystallography studies. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product involving similar compounds, has been analyzed to understand its molecular conformation (Faizi, Ahmad, & Golenya, 2016).
Mechanism of Action
Target of Action
“1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” is a piperidine derivative. Piperidine derivatives are known to interact with a variety of biological targets, including GABA receptors .
Mode of Action
The mode of action of “1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” would depend on its specific target. For example, if it targets GABA receptors, it might act as an agonist or antagonist, modulating the activity of these receptors .
Biochemical Pathways
The biochemical pathways affected by “1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” would depend on its specific target and mode of action. If it acts on GABA receptors, it could affect neurotransmission and neural signaling pathways .
Result of Action
The molecular and cellular effects of “1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” would depend on its specific target and mode of action. If it acts on GABA receptors, it could have effects on neural function and behavior .
properties
IUPAC Name |
1-(4-methoxybenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEVUKYYWCUUJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353323 |
Source
|
Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid | |
CAS RN |
510739-83-0 |
Source
|
Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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